Pantoprazole

Pharmacokinetics Bioavailability Dose Proportionality

Pantoprazole (CAS 102625-70-7) is the evidence-preferred PPI for studies requiring CYP2C19 neutrality. Unlike omeprazole (IC₅₀ shift >4×), pantoprazole shows no metabolism-dependent CYP2C19 inhibition (IC₅₀ shift <1.5×), eliminating PK confounding in clopidogrel or SSRI co-medication research. Its linear dose-proportional PK (10–80 mg), 77% bioavailability, 3× greater IV solution stability (24 h vs ≤6 h for omeprazole), and highest acid stability among PPIs (pKa₁ 3.96) make it the superior choice for PK-PD modeling, parenteral formulation, and enteric coating R&D.

Molecular Formula C16H15F2N3O4S
Molecular Weight 383.4 g/mol
CAS No. 102625-70-7
Cat. No. B1678409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole
CAS102625-70-7
SynonymsBY 1023
BY-1023
BY1023
pantoprazole
pantoprazole sodium
Protonix
SK and F 96022
SK and F-96022
SK and F96022
SKF 96022
SKF-96022
SKF96022
Molecular FormulaC16H15F2N3O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
InChIKeyIQPSEEYGBUAQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water.
In water, 48 mg/L at 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pantoprazole (CAS 102625-70-7) Technical Procurement Overview for Proton Pump Inhibitor Research and Formulation


Pantoprazole (CAS 102625-70-7) is a substituted benzimidazole proton pump inhibitor (PPI) that functions as a prodrug requiring acid activation in parietal cell canaliculi to covalently inhibit H⁺/K⁺-ATPase, thereby suppressing gastric acid secretion [1]. Among clinically available PPIs, pantoprazole exhibits distinctive pharmacokinetic linearity, lower CYP2C19 inhibition potential, and enhanced chemical stability that differentiate it from earlier-generation analogs for specific research and industrial applications [2].

Why Pantoprazole Cannot Be Interchanged with Omeprazole, Lansoprazole, or Other PPIs in Scientific and Industrial Workflows


Despite sharing a common mechanism of action, proton pump inhibitors exhibit quantifiable differences in oral bioavailability (ranging from 30–40% for omeprazole to 77% for pantoprazole to 80–90% for lansoprazole) [1], CYP2C19-dependent drug-drug interaction potential (omeprazole acts as a metabolism-dependent inhibitor whereas pantoprazole does not) [2], and acid-catalyzed degradation stability (pantoprazole > omeprazole > lansoprazole) [3]. These differences carry material consequences for experimental reproducibility, formulation development, and co-medication study design—meaning that pantoprazole cannot be treated as a fungible PPI without compromising data integrity or product performance.

Pantoprazole (102625-70-7) Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Pantoprazole Versus Omeprazole: Bioavailability and Linear Pharmacokinetics Comparison

Pantoprazole exhibits 77% absolute oral bioavailability compared to 30–40% for omeprazole, a 1.9- to 2.6-fold difference [1]. Additionally, pantoprazole follows linear, dose-proportional pharmacokinetics across its therapeutic range, whereas omeprazole demonstrates nonlinear kinetics due to saturable first-pass metabolism and autoinhibition of CYP2C19 [2]. This combination of higher and more predictable bioavailability simplifies dose-response modeling and reduces inter-subject variability in experimental designs.

Pharmacokinetics Bioavailability Dose Proportionality

Pantoprazole Versus Omeprazole and Esomeprazole: CYP2C19 Metabolism-Dependent Inhibition and Clopidogrel Interaction Risk

In pooled human liver microsomes, pantoprazole exhibits an IC₅₀ of 93 μM for CYP2C19 inhibition and does not function as a metabolism-dependent inhibitor (MDI) (IC₅₀ shift < 1.5-fold after NADPH preincubation). In contrast, omeprazole and esomeprazole are MDIs with IC₅₀ shifts of 4.2-fold and 10-fold, respectively, indicating irreversible or quasi-irreversible enzyme inactivation [1]. In a randomized crossover trial of post-myocardial infarction patients, omeprazole coadministration significantly reduced clopidogrel antiplatelet effect (P < 0.001), whereas pantoprazole coadministration showed no significant pharmacodynamic interaction [2].

Drug-Drug Interaction CYP2C19 Clopidogrel Metabolism-Dependent Inhibition

Pantoprazole Versus Omeprazole: Intravenous Formulation Stability Comparison

In a comparative photostability study of intravenous formulations prepared according to official instructions, omeprazole injectable formulation showed substantial optical discoloration after only 1 hour and exceeded acceptable reference solution limits by 6 hours. Pantoprazole injectable formulation exhibited discoloration reaching reference standards only after 24 hours, corresponding to approximately three-fold greater stability under identical light exposure conditions [1].

Formulation Stability Intravenous Administration Degradation Kinetics

Pantoprazole Versus Omeprazole and Lansoprazole: Acid-Catalyzed Degradation Stability Ranking

Using differential pulse polarography (DPP) to monitor degradation kinetics in buffered solutions (pH 2.0–8.0), the rate of acid-catalyzed degradation of PPIs follows the rank order: lansoprazole > omeprazole > pantoprazole [1]. At pH 6, pantoprazole was the most stable compound, whereas lansoprazole and omeprazole underwent significant acid-catalyzed decomposition; the cyclic sulfenamide of pantoprazole demonstrated highest stability among the three PPIs [1]. HPLC-based pH-rate profiling independently confirmed pantoprazole as the most stable and lansoprazole as the least stable compound [2].

Chemical Stability Acid Degradation Formulation Development

Pantoprazole Structural Differentiation: 5-Difluoromethoxy Substituent Reduces Benzimidazole Basicity

Pantoprazole differs structurally from omeprazole by bearing a difluoromethoxy group (–OCHF₂) at the 5-position of the benzimidazole ring, compared to omeprazole's methoxy (–OCH₃) group at the same position [1]. This substitution reduces the basicity of the benzimidazole nitrogen (pKa₁ = 3.96 for pantoprazole versus 4.13 for omeprazole and 3.83 for lansoprazole) [2]. The reduced basicity directly correlates with the observed rank order of acid stability (pantoprazole > omeprazole > lansoprazole), as lower nitrogen basicity slows protonation-dependent degradation [2].

Structure-Activity Relationship Chemical Stability Substituent Effects

Pantoprazole (102625-70-7) Evidence-Backed Procurement Scenarios for Research and Industrial Use


Drug-Drug Interaction Studies Requiring a CYP2C19-Neutral Proton Pump Inhibitor

For preclinical or clinical pharmacology studies investigating CYP2C19 substrate drugs (e.g., clopidogrel, voriconazole, certain SSRIs), pantoprazole is the evidence-preferred PPI. Unlike omeprazole and esomeprazole—which are metabolism-dependent CYP2C19 inhibitors that irreversibly inactivate the enzyme (IC₅₀ shifts of 4.2× and 10×, respectively)—pantoprazole does not exhibit MDI behavior (IC₅₀ shift < 1.5×) and shows no significant interaction with clopidogrel in randomized controlled trials [1]. Procurement of pantoprazole rather than omeprazole eliminates CYP2C19-mediated pharmacokinetic confounding as a study variable.

Intravenous Formulation Development Requiring Extended Solution Stability

In hospital pharmacy compounding, critical care continuous infusion protocols, or parenteral formulation development, pantoprazole's three-fold greater IV solution stability (24 hours to reference discoloration versus ≤ 6 hours for omeprazole) translates to reduced preparation frequency, lower nursing workload, and decreased medication waste [1]. This stability advantage is particularly relevant for 24-hour continuous infusion protocols where omeprazole solutions require multiple bag changes per day.

Oral Solid Dosage Formulation Where Acid Lability Creates Manufacturing Challenges

Pantoprazole's superior acid stability—ranked as the most stable PPI by both DPP (pantoprazole > omeprazole > lansoprazole) and HPLC pH-rate profiling—simplifies enteric coating requirements and enables alternative formulation strategies that may be unfeasible with more acid-labile PPIs [1]. The structural basis for this stability (5-difluoromethoxy substitution reducing benzimidazole nitrogen basicity, pKa₁ = 3.96) provides a rational foundation for formulation scientists selecting a PPI with reduced degradation risk during wet granulation, coating, and accelerated stability testing [2].

Preclinical Dose-Response Modeling Requiring Linear Pharmacokinetics

Pantoprazole's linear, dose-proportional pharmacokinetics across its therapeutic range (10–80 mg), combined with 77% absolute bioavailability, make it the analytically preferred PPI for dose-response modeling and pharmacokinetic-pharmacodynamic (PK-PD) studies. In contrast, omeprazole's nonlinear kinetics (due to saturable first-pass metabolism and CYP2C19 autoinhibition) and lower bioavailability (30–40%) introduce non-proportional exposure changes that complicate PK-PD modeling and require larger compound quantities to achieve target plasma concentrations [1]. This difference has direct implications for compound procurement quantities and experimental design power calculations.

Technical Documentation Hub

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